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molecular formula C9H13NO2 B8505703 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Cat. No. B8505703
M. Wt: 167.20 g/mol
InChI Key: ZJKDQTQKUHDFSQ-UHFFFAOYSA-N
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Patent
US07906532B2

Procedure details

To a stirred suspension of 6-methylpyridin-3-ol (2.54 g, 23.3 mmol) in tetrahydrofuran (100 mL) was added n-butyllithium solution (1.6 M in n-hexane, 32 mL, 51.2 mmol) dropwise at −20° C. After addition, the mixture was allowed to warm to room temperature and stirred at the same temperature for 1 h. Then the mixture was cooled to −78° C., and acetone (2.03 g, 35.0 mmol) was added dropwise. The resulting mixture was allowed to warm to room temperature over 20 h. The mixture was quenched with acetic acid (5.8 mL) and concentrated under reduced pressure. The resulting residue was chromatographed on a column of silica gel eluting with acetone/n-hexane (1:1) to give 3.90 g (quant.) of the title compound as a yellow oil.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([Li])CCC.[CH3:14][C:15]([CH3:17])=[O:16]>O1CCCC1>[OH:16][C:15]([CH3:17])([CH3:14])[CH2:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with acetic acid (5.8 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a column of silica gel eluting with acetone/n-hexane (1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CC1=CC=C(C=N1)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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